

# CAS number 41642-51-7 physicochemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disperse blue 165*

Cat. No.: *B1295748*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 41642-51-7 (**Disperse Blue 165**)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 41642-51-7, commonly known as **Disperse Blue 165**. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a structured format, outlining relevant experimental methodologies, and providing a visual representation of its synthesis pathway.

## Core Physicochemical Properties

**Disperse Blue 165** is a synthetic monoazo dye characterized by its use in the textile industry for dyeing hydrophobic fibers such as polyester.<sup>[1][2]</sup> Its chemical formula is  $C_{20}H_{19}N_7O_3$ .<sup>[1][3]</sup>

## Data Presentation

The quantitative physicochemical properties of **Disperse Blue 165** are summarized in the table below. It is important to note that some of the available data are predicted values from computational models.

| Property          | Value                                                         | Source(s)                               |
|-------------------|---------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>20</sub> H <sub>19</sub> N <sub>7</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molar Mass        | 405.41 g/mol                                                  | <a href="#">[1]</a> <a href="#">[3]</a> |
| Appearance        | Dark blue powder                                              | <a href="#">[1]</a>                     |
| Melting Point     | 257-259 °C                                                    | <a href="#">[1]</a>                     |
| Boiling Point     | 691.2 ± 55.0 °C (Predicted)                                   | <a href="#">[1]</a>                     |
| Density           | 1.28 ± 0.1 g/cm <sup>3</sup> (Predicted)                      | <a href="#">[1]</a>                     |
| Vapor Pressure    | 5.94E-19 mmHg at 25°C                                         | <a href="#">[1]</a>                     |
| pKa               | 14.02 ± 0.70 (Predicted)                                      | <a href="#">[1]</a>                     |
| Flash Point       | 371.8°C                                                       | <a href="#">[1]</a>                     |
| Refractive Index  | 1.631                                                         | <a href="#">[1]</a>                     |

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Disperse Blue 165** are not extensively published in the public domain. However, standardized methods for such determinations are well-established and internationally recognized through the OECD Guidelines for the Testing of Chemicals.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) These guidelines provide a framework for ensuring data quality and comparability.

### Melting Point Determination (OECD Guideline 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it melts.

- Apparatus: A capillary tube melting point apparatus is commonly used.
- Procedure: A small amount of the finely powdered **Disperse Blue 165** is packed into a capillary tube. The tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

#### Boiling Point Determination (OECD Guideline 103)

For substances that do not decompose at their boiling point, this property is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

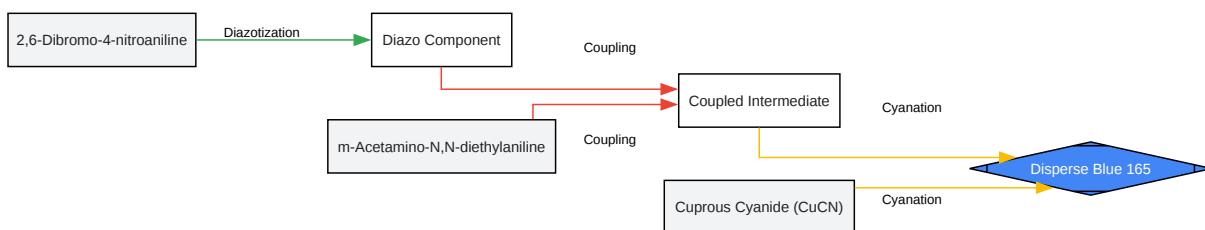
- Apparatus: A dynamic method using a distillation setup or a static method measuring vapor pressure at different temperatures can be employed.
- Procedure (Dynamic Method): The substance is heated in a distillation flask connected to a condenser. A thermometer is placed so that the bulb is in the vapor phase above the liquid. The temperature at which the liquid boils and a stable reflux is observed is recorded as the boiling point. Pressure correction to standard atmospheric pressure may be necessary.

#### Density of a Solid (Based on OECD Guideline 109)

The density of a solid can be determined using various methods, including the pycnometer method or a gas comparison pycnometer.

- Apparatus: A pycnometer (a flask with a precisely known volume) and an analytical balance.
- Procedure (Pycnometer Method): The empty pycnometer is weighed. It is then filled with a liquid of known density in which **Disperse Blue 165** is insoluble, and weighed again. A known mass of **Disperse Blue 165** is added to the empty pycnometer, and the pycnometer is reweighed. The pycnometer is then filled with the same liquid, and any air bubbles are removed. The final weight is recorded. The density of the solid is calculated from these weights and the known density of the liquid.

#### Dissociation Constants in Water (pKa) (OECD Guideline 112)


The pKa value, which indicates the strength of an acid or base, is typically determined by titration or spectrophotometry.

- Apparatus: A pH meter, a burette, and a beaker, or a UV-Vis spectrophotometer.

- Procedure (Titration Method): A solution of **Disperse Blue 165** of known concentration is prepared. A standardized acid or base is gradually added from a burette. The pH of the solution is measured after each addition. A titration curve is constructed by plotting pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

## Synthesis Pathway of Disperse Blue 165

**Disperse Blue 165** is synthesized through a multi-step process involving diazotization, coupling, and cyanation.<sup>[3][8]</sup> The general synthetic route is outlined below.



[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Disperse Blue 165**.

## Toxicological and Environmental Information

Safety data sheets indicate that toxicological and ecological information for **Disperse Blue 165** is largely unavailable.<sup>[9][10]</sup> Standard handling precautions for chemical powders, such as avoiding dust formation and contact with skin and eyes, are recommended.<sup>[9]</sup> There is no specific information available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.<sup>[9][10]</sup> Similarly, data on its persistence, degradability, and bioaccumulative potential in the environment are not readily found.<sup>[10]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Disperse blue 165 [chembk.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. worlddyeveriety.com [worlddyeveriety.com]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFormation [enfo.hu]
- 7. oecd.org [oecd.org]
- 8. Disperse blue 165 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Disperse Blue 165 - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [CAS number 41642-51-7 physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295748#cas-number-41642-51-7-physicochemical-properties\]](https://www.benchchem.com/product/b1295748#cas-number-41642-51-7-physicochemical-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)